Benzenepropanoic acid, 3-chloro-4-iodo-
Description
Benzenepropanoic acid, 3-chloro-4-iodo-, is a halogenated derivative of hydrocinnamic acid (3-phenylpropanoic acid). Its structure features a propanoic acid chain attached to a benzene ring substituted with chlorine at position 3 and iodine at position 2.
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
3-(3-chloro-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
MSFLIGAGELBQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-4-iodo- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene derivatives. For instance, the preparation might involve the chlorination of a benzene ring followed by iodination under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the benzene ring .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-4-iodo- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-chloro-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids .
Scientific Research Applications
Benzenepropanoic acid, 3-chloro-4-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-chloro-4-iodo- involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms intermediates that undergo further transformations. The presence of chlorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for specific applications .
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen Substituents: The 3-chloro-4-iodo derivative combines electronegative halogens, likely increasing lipophilicity and steric bulk compared to non-halogenated analogs like phloretic acid. Iodine’s polarizability may enhance binding to biological targets .
- Functional Groups: Ester () and acyl chloride () derivatives exhibit higher reactivity than the carboxylic acid, making them intermediates in peptide coupling or polymer synthesis. The β-amino hydrochloride () introduces basicity, altering solubility .
- Acidity : The trifluoromethyl group in ’s compound lowers pKa (3.53) significantly compared to phloretic acid (~4.0–4.5), enhancing acidity due to electron-withdrawing effects .
Research Findings and Trends
- Electronic Properties : Electron-withdrawing groups (e.g., CF₃, Cl) increase acidity and resonance stabilization, influencing binding to enzymes or receptors .
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., tert-butyl in ) may complicate synthesis, requiring optimized catalysts .
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